molecular formula C13H17NO4S B082228 L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- CAS No. 14510-10-2

L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)-

Cat. No. B082228
CAS RN: 14510-10-2
M. Wt: 283.35 g/mol
InChI Key: BHIBBNPGNZPUFZ-PXYINDEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- is a naturally occurring amino acid derivative that has been the subject of extensive scientific research in recent years. This compound is of particular interest to researchers due to its potential applications in a wide range of fields, including medicine, biotechnology, and food science. In

Mechanism Of Action

The mechanism of action of L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- is not fully understood. However, it is believed that its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress. Its anti-inflammatory properties are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can help protect cells from oxidative damage. Additionally, it has been found to decrease the production of pro-inflammatory cytokines, which can help reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One advantage of using L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- in lab experiments is that it is a naturally occurring compound, which makes it less likely to have adverse effects on cells and tissues. Additionally, it is relatively easy to synthesize, which makes it readily available for use in experiments. However, one limitation of using L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- is that its mechanism of action is not fully understood, which makes it difficult to predict how it will affect cells and tissues in different experimental conditions.

Future Directions

There are several future directions for research on L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)-. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the food industry as a natural flavor enhancer and preservative. Additionally, further research is needed to fully understand the mechanism of action of L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- and its potential applications in various fields.

Synthesis Methods

L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of acetyl chloride with L-cysteine in the presence of a base such as sodium hydroxide. The enzymatic synthesis involves the use of enzymes such as acyltransferases and acylases to catalyze the reaction between acetyl-CoA and L-cysteine.

Scientific Research Applications

L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- has a wide range of potential applications in scientific research. It has been shown to have antioxidant properties, which makes it a potential candidate for use in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, it has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis and asthma. L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- has also been studied for its potential use in the food industry as a natural flavor enhancer and preservative.

properties

CAS RN

14510-10-2

Product Name

L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)-

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2-hydroxy-2-phenylethyl)sulfanylpropanoic acid

InChI

InChI=1S/C13H17NO4S/c1-9(15)14-11(13(17)18)7-19-8-12(16)10-5-3-2-4-6-10/h2-6,11-12,16H,7-8H2,1H3,(H,14,15)(H,17,18)/t11-,12?/m0/s1

InChI Key

BHIBBNPGNZPUFZ-PXYINDEMSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCC(C1=CC=CC=C1)O)C(=O)O

SMILES

CC(=O)NC(CSCC(C1=CC=CC=C1)O)C(=O)O

Canonical SMILES

CC(=O)NC(CSCC(C1=CC=CC=C1)O)C(=O)O

synonyms

N-acetyl-S-(2-phenyl-2-hydroxyethyl)cysteine
N-acetyl-S-(2-phenyl-2-hydroxyethyl)cysteine, (R)-isomer
N-acetyl-S-(2-phenyl-2-hydroxyethyl)cysteine, (S)-isomer
S-PhOHEt-NAcCys

Origin of Product

United States

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